molecular formula C17H12N2O4S B5175247 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole

Cat. No. B5175247
M. Wt: 340.4 g/mol
InChI Key: OCAQDTLWUHHCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole is not fully understood. However, studies have suggested that this compound may exert its cytotoxic and antimicrobial effects by disrupting cellular processes and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and exhibit antibacterial activity against several bacterial strains. Additionally, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole in lab experiments is its potential as a novel anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole. One area of research is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of oxidative stress-related diseases. Finally, research is needed to investigate the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole involves the condensation reaction between 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid and 3-nitrobenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiosemicarbazide to yield 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(3-nitrophenyl)-1,3-thiazole has been studied extensively for its potential applications in medicinal chemistry. It has been investigated as a potential anticancer agent, with studies showing that it exhibits cytotoxic activity against several cancer cell lines. Additionally, this compound has been studied for its potential as an antimicrobial agent, with studies showing that it exhibits significant antibacterial activity against several bacterial strains.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-(3-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-19(21)12-5-3-4-11(8-12)13-10-24-17(18-13)16-9-22-14-6-1-2-7-15(14)23-16/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAQDTLWUHHCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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